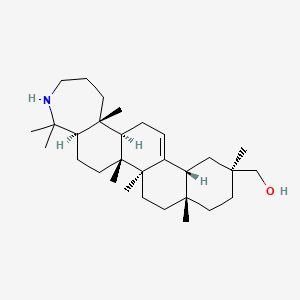
CXCR4 modulator-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for CXCR4 modulator-2 are not extensively detailed in the available literature. it is known that the compound exhibits good stability in mouse serum with a half-life of 77.1 minutes
Chemical Reactions Analysis
CXCR4 modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions are also not detailed, indicating a need for further research in this area.
Scientific Research Applications
CXCR4 modulator-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown anti-inflammatory effects in a mouse oedema model . The compound’s ability to modulate CXCR4 makes it a potential candidate for therapeutic applications in diseases such as cancer and HIV . In biology, this compound can be used to study the mechanisms of chemokine receptor signaling and its role in immune cell trafficking .
Mechanism of Action
The mechanism of action of CXCR4 modulator-2 involves its interaction with the CXCR4 receptor. CXCR4 is activated by its natural ligand, CXCL12, which inserts its N-terminus deep into the CXCR4 orthosteric pocket . The binding of this compound is stabilized by electrostatic interactions with acidic residues in the seven transmembrane helix bundle . This interaction modulates the receptor’s activity, leading to various downstream effects.
Comparison with Similar Compounds
CXCR4 modulator-2 can be compared with other CXCR4 modulators such as AMD3100 and AGR1.137. AMD3100 is a well-known CXCR4 antagonist that blocks the ligand-binding site but has limitations due to poor pharmacokinetics and adverse effects . AGR1.137 is another small compound that abolishes CXCL12-mediated receptor nanoclustering and dynamics without altering ligand binding or receptor internalization . This compound’s high potency and stability make it a unique and promising candidate for further research and development.
Conclusion
This compound is a potent and stable compound with significant potential in scientific research and therapeutic applications. While further research is needed to fully understand its preparation methods, chemical reactions, and detailed mechanisms of action, its current applications and comparisons with similar compounds highlight its importance in the field of chemokine receptor modulation.
Properties
Molecular Formula |
C21H32N8O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)-N-[1-(3-pyrrolo[2,3-c]pyridin-1-ylpropanoyl)piperidin-4-yl]pentanamide |
InChI |
InChI=1S/C21H32N8O2/c22-17(2-1-8-26-21(23)24)20(31)27-16-5-11-29(12-6-16)19(30)7-13-28-10-4-15-3-9-25-14-18(15)28/h3-4,9-10,14,16-17H,1-2,5-8,11-13,22H2,(H,27,31)(H4,23,24,26)/t17-/m1/s1 |
InChI Key |
XGBDFRYDWBIIFL-QGZVFWFLSA-N |
Isomeric SMILES |
C1CN(CCC1NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)CCN2C=CC3=C2C=NC=C3 |
Canonical SMILES |
C1CN(CCC1NC(=O)C(CCCN=C(N)N)N)C(=O)CCN2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


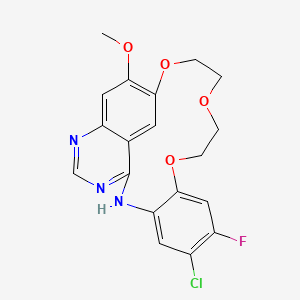

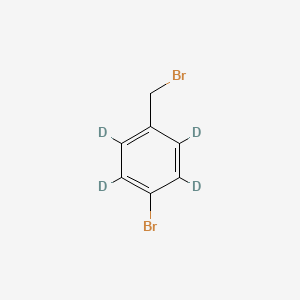
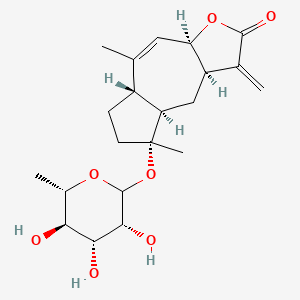

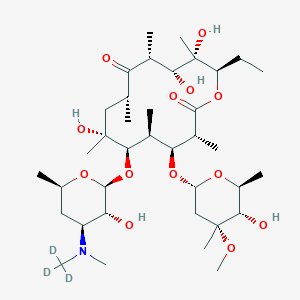



![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
